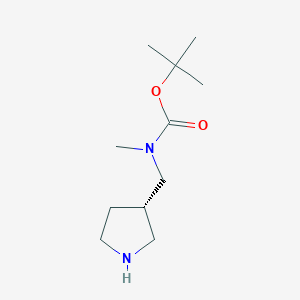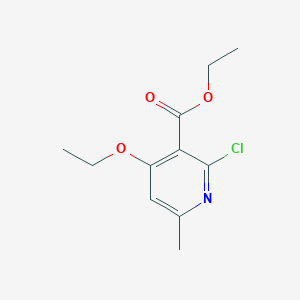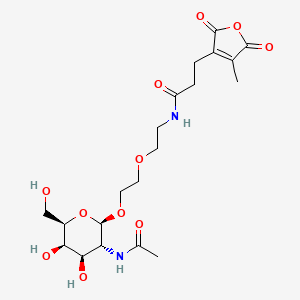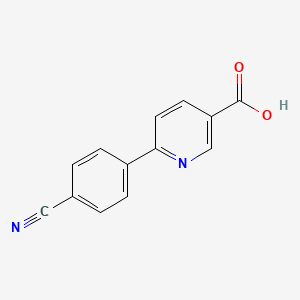
Acide 6-(4-cyanophényl)nicotinique
Vue d'ensemble
Description
6-(4-Cyanophenyl)nicotinic acid is a useful research compound. Its molecular formula is C13H8N2O2 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Cyanophenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Cyanophenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anti-inflammatoires et analgésiques
Acide 6-(4-cyanophényl)nicotinique: et ses dérivés ont démontré une efficacité anti-inflammatoire et analgésique. Plus précisément, les dérivés arylés substitués en position 2 synthétisés à partir de l'acide nicotinique, y compris ceux comportant des substituants arylés en position 2-bromo, présentent des résultats prometteurs dans la réduction de l'inflammation et le soulagement de la douleur . Ces propriétés en font un candidat à une investigation plus approfondie dans le traitement des affections inflammatoires.
Recherche sur la maladie d'Alzheimer
Certains dérivés de l'this compound ont montré une efficacité contre la maladie d'Alzheimer. Les chercheurs explorent son potentiel en tant qu'agent thérapeutique pour la gestion du déclin cognitif et des processus neurodégénératifs associés à cette affection. Des études supplémentaires sont nécessaires pour élucider ses mécanismes précis et optimiser son utilisation .
Santé cardiovasculaire
Les dérivés de l'acide nicotinique, y compris l'this compound, ont été étudiés pour leur impact sur la santé cardiovasculaire. Alors que l'acide nicotinique lui-même a été utilisé pour réduire les taux élevés de graisses dans le sang, ses effets secondaires ont limité son utilisation clinique. Cependant, les dérivés offrent une alternative. Les chercheurs explorent leur capacité à réduire le risque de crises cardiaques, de maladies athéroscléreuses et d'hypertension associées à la maladie rénale. De nouvelles conceptions de médicaments ciblant la protéine du récepteur de la niacine peuvent fournir des options thérapeutiques .
Métabolites pharmacologiquement actifs
En plus des effets directs, les métabolites pharmacologiquement actifs des dérivés de la nicotine jouent un rôle crucial. Par exemple, la 6-hydroxy-L-nicotine (6HLN), produite par les bactéries, a un impact sur la mémoire, le stress oxydatif et le système cholinergique dans le cerveau. La compréhension de ces métabolites contribue à notre connaissance des effets globaux des dérivés de l'acide nicotinique .
Co-médicaments potentiels
Les chercheurs explorent de nouveaux co-médicaments qui peuvent améliorer les avantages des dérivés de l'acide nicotinique tout en minimisant les effets secondaires indésirables. Ces co-médicaments peuvent inhiber les éruptions cutanées et autres réactions indésirables associées à l'utilisation de l'acide nicotinique. En affinant l'activité pharmacologique, les scientifiques visent à améliorer les résultats thérapeutiques .
Conclusion
This compound: prometteur dans divers domaines, de la gestion de l'inflammation à la recherche sur la maladie d'Alzheimer et la santé cardiovasculaire. La poursuite de la recherche et la conception innovante de médicaments contribueront à libérer tout son potentiel.
Pour des informations plus détaillées, vous pouvez vous référer aux articles de recherche originaux et aux bases de données chimiques . Si vous avez d'autres questions ou si vous avez besoin de détails supplémentaires, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
It is known that nicotinic acid, a closely related compound, acts on the nicotinamide adenine dinucleotide (nad) and nicotinamide adenine dinucleotide phosphate (nadp) coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid, a related compound, is known to act as a precursor to the coenzymes nad and nadp . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes .
Biochemical Pathways
Nicotinic acid, a related compound, is known to be involved in the metabolism of nad and nadp . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
These factors can impact the bioavailability of a drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Nicotinic acid, a related compound, is known to have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Propriétés
IUPAC Name |
6-(4-cyanophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)12-6-5-11(8-15-12)13(16)17/h1-6,8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIDMWGKJCRQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687000 | |
| Record name | 6-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648898-18-4 | |
| Record name | 3-Pyridinecarboxylic acid, 6-(4-cyanophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648898-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1504137.png)


![2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester](/img/structure/B1504143.png)
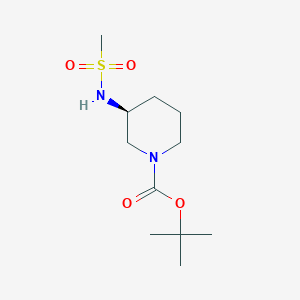


![Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1504153.png)
